molecular formula C18H33NO4 B13782151 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate CAS No. 35576-05-7

1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate

Cat. No.: B13782151
CAS No.: 35576-05-7
M. Wt: 327.5 g/mol
InChI Key: QRHOVIGWDUTIHK-UHFFFAOYSA-N
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Description

1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate: is a heterocyclic compound that belongs to the oxazole family. These compounds are known for their versatile chemical properties and significant biological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate typically involves a multi-step process. One common method includes the esterification of oxazole derivatives followed by substitution and cycloaddition reactions. These reactions are often carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve solvent-free conditions to enhance environmental friendliness and efficiency. Techniques such as one-pot synthesis are employed to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, under mild conditions.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity and versatility make it a valuable building block for creating complex molecules.

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in specific ways, making it a subject of interest for drug development.

Medicine: In medicine, research focuses on the compound’s potential therapeutic applications. Studies have shown that derivatives of oxazole compounds can exhibit significant pharmacological activities, making them potential candidates for new drug development.

Industry: In industry, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

    1H,3H,5H-Oxazolo(3,4-c)oxazole: A related compound with similar chemical properties and reactivity.

    Benzoxazole: Another heterocyclic compound with significant biological activities.

    Oxazolidine: A bicyclic compound related to oxazole, studied for its unique chemical properties.

Uniqueness: 1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl laurate stands out due to its specific structure, which allows for unique interactions with biological targets.

Properties

CAS No.

35576-05-7

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethyl dodecanoate

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-18-12-21-15-19(18)16-22-13-18/h2-16H2,1H3

InChI Key

QRHOVIGWDUTIHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC12COCN1COC2

Origin of Product

United States

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